![molecular formula C10H9F3O2 B13606437 1-(2-(Trifluoromethoxy)phenyl)propan-2-one](/img/no-structure.png)
1-(2-(Trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9F3O2. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(2-(Trifluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or catalytic methods, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-(Trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the type of reaction and the specific conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-(Trifluoromethyl)phenyl)propan-2-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can result in different chemical properties and reactivity.
1-(3-(Trifluoromethyl)phenyl)propan-2-one: The position of the trifluoromethyl group on the phenyl ring can affect the compound’s chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H9F3O2 |
---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
1-[2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-8-4-2-3-5-9(8)15-10(11,12)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
CASHVSIYNUQQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=CC=C1OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.